
ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as EFPC and is synthesized using a specific method that involves several steps. EFPC has been found to exhibit unique biochemical and physiological effects, making it an attractive candidate for further research. In
作用机制
The exact mechanism of action of EFPC is not fully understood, but it is believed to work by inhibiting the growth and proliferation of microorganisms. It is thought to interfere with the synthesis of essential molecules such as proteins and nucleic acids, leading to cell death.
Biochemical and Physiological Effects:
EFPC has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. EFPC has also been found to have insecticidal properties, with studies showing its effectiveness against mosquito larvae. However, further research is needed to fully understand the biochemical and physiological effects of EFPC.
实验室实验的优点和局限性
EFPC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. EFPC also exhibits unique properties that make it an attractive candidate for further study. However, there are also limitations to its use. EFPC is a toxic compound and must be handled with care. It is also relatively unstable and can decompose over time, making it difficult to store for long periods.
未来方向
There are several future directions for research on EFPC. One area of interest is its potential use as a drug or pesticide. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo. EFPC may also have applications in materials science and coordination chemistry, and further research is needed to explore these areas. Finally, studies on the synthesis of EFPC and its derivatives may lead to the development of new and improved methods for the production of similar compounds.
合成方法
EFPC is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with trifluoroethyl alcohol in the presence of a dehydrating agent such as thionyl chloride. This reaction produces 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The resulting product is EFPC, which is purified using various techniques such as recrystallization or column chromatography.
科学研究应用
EFPC has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antifungal, antibacterial, and insecticidal properties, making it a promising candidate for the development of new drugs and pesticides. EFPC has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
属性
IUPAC Name |
ethyl 4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2/c1-2-16-7(15)6-5(9)3-14(13-6)4-8(10,11)12/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDBDIMXDRQBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

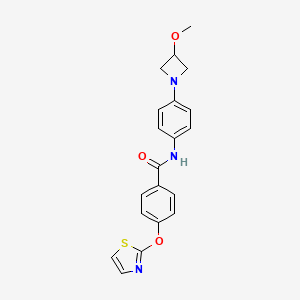
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2446450.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2446454.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2446455.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2446456.png)
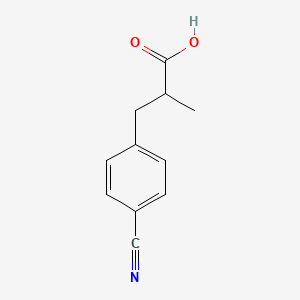
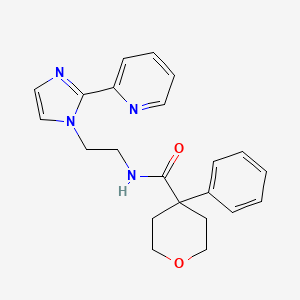
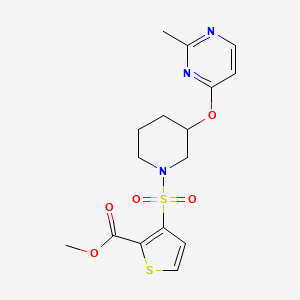

![Amino[4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B2446466.png)
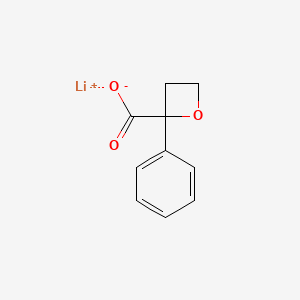
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2446468.png)
![2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid](/img/structure/B2446469.png)